4-Bromo-3,5-dimetoxi-1,2-tiazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

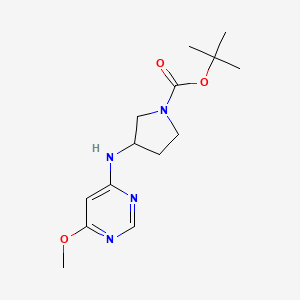

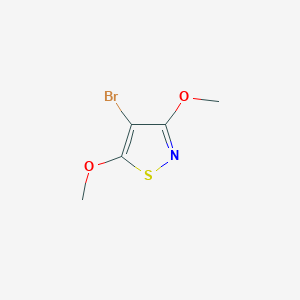

4-Bromo-3,5-dimethoxy-1,2-thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds that contain sulfur and nitrogen in the ring. Thiazoles are known for their diverse chemical properties and have been explored for various applications in chemistry and biology.

Synthesis Analysis

The synthesis of thiazole derivatives involves various strategies, including the reaction of dibromoacetone with thioamide derivatives to obtain 4-thiomethyl-functionalised 1,3-thiazoles with high yields. These compounds exhibit significant antioxidant activity, indicating their potential for further biological applications (Danyliuk et al., 2023). Additionally, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for chemoselective preparation of 4-bromodifluoromethyl thiazoles showcases the versatility in synthesizing thiazole derivatives with specific functional groups (Colella et al., 2018).

Molecular Structure Analysis

The crystal and molecular structure of thiazole derivatives, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was analyzed through spectroscopic techniques and X-ray diffraction, revealing insights into the bonding and arrangement of atoms within these molecules (Kerru et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives exhibit a range of chemical reactions, including selective bromination, which allows for regioselective modification of the thiazole ring (Hariri et al., 1998). The ability to undergo various chemical transformations makes thiazoles versatile building blocks in organic synthesis.

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Studies involving the synthesis and crystal structure determination of thiazole compounds provide valuable data for understanding these properties and their implications for practical use.

Chemical Properties Analysis

Thiazole derivatives are known for their diverse chemical properties, including their reactivity towards nucleophiles and electrophiles, ability to form stable complexes with metals, and their role as intermediates in the synthesis of biologically active molecules. The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles highlight the ambident nucleophilicity of these compounds, enabling a wide range of chemical transformations (Werber et al., 1977).

Aplicaciones Científicas De Investigación

- Agentes Antitumorales: Los derivados de tiazol han demostrado actividad antitumoral. Los investigadores exploran modificaciones del 4-bromo-3,5-dimetoxi-1,2-tiazol para mejorar sus efectos citotóxicos en las células cancerosas .

- Actividad Antimicrobiana: Se investigan nuevos compuestos derivados de hidrazida-hidrazonas, incluidos los basados en tiazoles, por su potencial antimicrobiano .

- Estructura Electrónica: Los investigadores estudian la estructura electrónica del this compound y sus derivados mediante análisis de rayos X y cálculos ab initio. Comprender la deslocalización electrónica informa los principios de diseño para compuestos relacionados .

Química Medicinal

Estudios de Deslocalización Electrónica

Safety and Hazards

Direcciones Futuras

The future directions for the study of 4-Bromo-3,5-dimethoxy-1,2-thiazole and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazoles have been found to have diverse biological activities, and there is ongoing interest in the development of new compounds related to this scaffold .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been used in the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

It is known that thiazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight is 22408 , which could potentially influence its bioavailability.

Result of Action

Thiazole derivatives have been reported to display significant antifungal activity .

Action Environment

It is known that the compound is a powder with a melting point of 132-134°c , which could potentially influence its stability under different environmental conditions.

Análisis Bioquímico

Biochemical Properties

Thiazoles, the core structure of this compound, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Cellular Effects

Related compounds, such as indole derivatives, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated compounds are known to increase the reactivity in aromatic nucleophilic substitution reactions . This suggests that 4-Bromo-3,5-dimethoxy-1,2-thiazole could potentially interact with biomolecules through similar mechanisms .

Metabolic Pathways

The specific metabolic pathways involving 4-Bromo-3,5-dimethoxy-1,2-thiazole are not currently known. Thiazoles are known to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

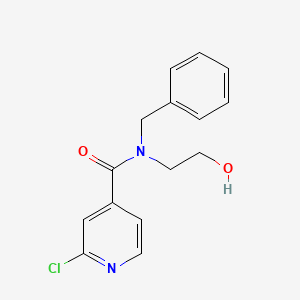

4-bromo-3,5-dimethoxy-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUSWDSZOXPYAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NS1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)